REACTION_CXSMILES
|
C(S([C:6]1[N:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][N:7]=1)(=O)=O)C.[OH-:16].[Na+].Cl>>[F:13][C:12]([F:15])([F:14])[C:9]1[CH:8]=[N:7][C:6](=[O:16])[NH:11][CH:10]=1 |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 5° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
After filtration the filtrate
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue dried
|
Type
|
EXTRACTION
|
Details
|
extracted with benzene
|
Type
|
CUSTOM
|
Details
|
the benzene solution evaporated
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with boiling ethyl acetate, (3×40 ml),
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate solution evaporated
|
Type
|
CUSTOM
|
Details
|
to yield the product
|
Type
|
CUSTOM
|
Details
|
For final purification the product
|
Type
|
CUSTOM
|
Details
|
was sublimed at 110°-120° C.
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=NC(NC1)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |